

# Application Notes: Dermal Absorption of Lauric Acid Diethanolamine Condensate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: B7820546

[Get Quote](#)

## Introduction

Lauric Acid Diethanolamine Condensate (also known as Lauramide DEA) is a widely used ingredient in cosmetics, shampoos, soaps, and other personal care products, where it functions as a foaming agent, emulsifier, and viscosity builder.<sup>[1]</sup> Given its extensive use and the direct, often prolonged, contact with human skin, understanding its dermal absorption, metabolism, and potential toxicity is critical for safety and risk assessment. This document provides a summary of key findings from dermal absorption studies and detailed protocols for relevant experimental procedures.

## Summary of Findings

Dermal absorption studies in animal models have shown that Lauramide DEA can penetrate the skin. In mice, approximately 50-70% of a dermally applied dose was absorbed within 72 hours.<sup>[2][3]</sup> In rats, the absorption was moderate, with 21-26% of the applied radioactivity penetrating the skin in the same timeframe.<sup>[2][3]</sup> Once absorbed, Lauramide DEA is distributed to various tissues, with notable concentration in adipose tissue, from which it is cleared very slowly.<sup>[3]</sup>

A significant factor in the toxicological profile of Lauric Acid Diethanolamine Condensate is the presence of free diethanolamine (DEA) as a contaminant from the manufacturing process.<sup>[2][4]</sup> Long-term dermal exposure studies in rodents have linked the condensate to nonneoplastic lesions at the site of application, including epidermal hyperplasia, hyperkeratosis, and chronic inflammation.<sup>[1]</sup> Some evidence of carcinogenic activity, such as increased incidences of

hepatocellular neoplasms in female mice, has been associated with the free diethanolamine impurity rather than the condensate itself.[1]

In vitro studies using human skin have primarily focused on the penetration of the contaminant DEA from various cosmetic formulations. These studies show that while most of the applied DEA remains on the skin surface or within the skin layers, a small percentage can penetrate into the receptor fluid, indicating potential for systemic exposure.[5][6] For instance, after 24 hours of exposure to a body lotion, about 10.0% of the applied DEA was found in the skin, with 0.9% reaching the receptor fluid.[5][6]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from dermal absorption and toxicity studies on Lauric Acid Diethanolamine Condensate and its related component, Diethanolamine (DEA).

Table 1: Dermal Absorption of Lauric Acid Diethanolamine Condensate (Lauramide DEA) in Animal Models

| Species | Dose            | Absorption (%<br>of Applied<br>Dose) | Time     | Key Findings                                                                                                                     |
|---------|-----------------|--------------------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------|
| Mouse   | 50 - 800 mg/kg  | 50 - 70%                             | 72 hours | Absorption was similar across all doses. <a href="#">[2]</a> <a href="#">[3]</a>                                                 |
| Rat     | 25 or 400 mg/kg | 21 - 26%                             | 72 hours | Repeat administration did not alter the rate of absorption. <a href="#">[2]</a> <a href="#">[3]</a>                              |
| Rat     | 100 mg/kg       | -                                    | 24 hours | Steady-state plasma levels of LDEA equivalents were reached. LDEA comprised ~15% of radioactivity in plasma. <a href="#">[3]</a> |

Table 2: Summary of Dermal Toxicity Findings in 2-Year NTP Studies

| Species                     | Dose (mg/kg) | Key Non-Neoplastic Lesions (at application site)                                                                             | Carcinogenic Activity                                                                                                                             |
|-----------------------------|--------------|------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| F344/N Rats (Male & Female) | 50 or 100    | Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis. <a href="#">[1]</a> | No evidence of carcinogenic activity.<br><a href="#">[1]</a>                                                                                      |
| B6C3F1 Mice (Male)          | 100 or 200   | Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis. <a href="#">[1]</a> | No evidence of carcinogenic activity.<br><a href="#">[1]</a>                                                                                      |
| B6C3F1 Mice (Female)        | 100 or 200   | Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis. <a href="#">[1]</a> | Some evidence of carcinogenic activity (increased hepatocellular neoplasms), associated with free diethanolamine contaminant. <a href="#">[1]</a> |

Table 3: In Vitro Human Skin Penetration of Diethanolamine (DEA) from Cosmetic Formulations (24-hour exposure)

| Formulation Type | % Dose in Skin | % Dose in Receptor Fluid (Absorbed) |
|------------------|----------------|-------------------------------------|
| Shampoos         | 2.8%           | 0.08%                               |
| Hair Dyes        | 2.9%           | 0.09%                               |
| Body Lotions     | 10.0%          | 0.9%                                |

(Data sourced from Kraeling et al., 2004, as cited in multiple reviews)[5][6]

## Experimental Protocols

### Protocol 1: In Vitro Dermal Permeation Test (IVPT) using Flow-Through Diffusion Cells

This protocol is a standardized method based on OECD Guideline 428 for assessing the dermal absorption of substances.[7] It is adapted from methodologies used in studies of DEA and related compounds.[5][8]

1. Objective: To quantify the percutaneous absorption and skin distribution of Lauric Acid Diethanolamine Condensate from a topical formulation using excised human skin.

2. Materials:

- Excised human abdominal skin (full-thickness).[8]
- Flow-through diffusion cells (e.g., Bronaugh cells).[5]
- Receptor fluid (e.g., phosphate-buffered saline (PBS), pH 7.4).[9]
- Test formulation containing radiolabeled ( $[^{14}\text{C}]$ ) or non-labeled Lauric Acid Diethanolamine Condensate.
- Dermatome, forceps, and other surgical tools.
- Fraction collector and scintillation counter (for radiolabeled studies).

- HPLC or GC-MS system (for non-labeled studies).

### 3. Skin Preparation:

- Obtain full-thickness human skin from a certified tissue bank, stored at -80°C until use.[\[8\]](#)
- Thaw the skin at room temperature.
- If necessary, use a dermatome to prepare split-thickness skin membranes (typically 200-400  $\mu\text{m}$ ).
- Cut the skin into discs of appropriate size to fit the diffusion cells.
- Visually inspect each skin section for integrity before mounting.

### 4. Diffusion Cell Assembly:

- Mount the prepared skin disc between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.
- Clamp the chambers together securely.
- Fill the receptor chamber with pre-warmed (32-37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
- Allow the system to equilibrate for at least 30 minutes.

### 5. Dosing and Exposure:

- Apply a precise amount of the test formulation (e.g., 1-5 mg/cm<sup>2</sup>) to the surface of the skin in the donor chamber.[\[5\]](#)
- For "in-use" conditions simulating rinse-off products (e.g., shampoos), leave the formulation on for a defined period (e.g., 5-30 minutes) before washing the skin surface.[\[5\]\[6\]](#) For leave-on products, the formulation remains for the duration of the experiment (e.g., 24 hours).[\[5\]](#)

### 6. Sample Collection:

- Continuously pump receptor fluid through the receptor chamber at a slow, constant rate (e.g., 3.0 ml/min).[5]
- Collect the effluent (perfusate) at predetermined time intervals (e.g., every 2, 4, 6, 8, 12, 24 hours) using a fraction collector.[5]

#### 7. Mass Balance and Analysis:

- At the end of the experiment (e.g., 24 hours), dismantle the cell.
- Wash the skin surface with a suitable solvent or soap solution to recover the unabsorbed formulation.
- Perform tape-stripping of the stratum corneum to determine the amount of substance in this layer.
- Solubilize the remaining epidermis and dermis to quantify the amount of substance retained in the skin.
- Analyze the receptor fluid fractions, skin surface wash, tape strips, and solubilized skin using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or chromatography for non-labeled compounds).

#### 8. Data Analysis:

- Calculate the cumulative amount of the test substance that has permeated into the receptor fluid over time.
- Determine the flux (J) and permeability coefficient (Kp).
- Express the results as a percentage of the applied dose found in each compartment (unabsorbed, stratum corneum, viable skin, and receptor fluid).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an In Vitro Permeation Test (IVPT).

## Protocol 2: Analytical Quantification of Diethanolamine (DEA) by HPLC

This protocol outlines a general method for determining the concentration of free diethanolamine in experimental samples, based on derivatization and HPLC analysis.[\[10\]](#)[\[11\]](#)

1. Objective: To quantify the concentration of DEA in receptor fluid and skin extracts from dermal absorption studies.
2. Principle: DEA is a small, polar molecule that lacks a strong chromophore, making direct detection by UV-Vis difficult. Therefore, a pre-column derivatization step is often employed to attach a fluorescent or UV-absorbing tag to the amine group, enhancing sensitivity and chromatographic retention. Dansyl chloride is a common derivatizing agent.[\[10\]](#)

### 3. Reagents and Materials:

- Diethanolamine standard
- Dansyl chloride solution (derivatizing agent)
- Acetonitrile (HPLC grade)
- Buffered mobile phase (e.g., phosphate buffer)
- Triton X-114 (for micellar extraction, if needed)[\[10\]](#)
- Sodium bicarbonate or borate buffer (for derivatization reaction, pH ~9)
- HPLC system with a fluorescence or UV detector
- C18 reverse-phase HPLC column

### 4. Standard Preparation:

- Prepare a stock solution of DEA standard (e.g., 1000 µg/mL) in methanol or water.
- Create a series of working standards (e.g., 0.1 to 10 µg/mL) by serial dilution of the stock solution.

- Derivatize each standard in the same manner as the unknown samples.

## 5. Sample Preparation and Derivatization:

- Receptor Fluid: Samples may be used directly or diluted if concentrations are high.
- Skin Extracts: Ensure the skin has been properly extracted (e.g., using homogenization and solvent extraction) and filtered.
- Derivatization: a. To 1 mL of sample or standard, add 1 mL of alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9). b. Add an excess of dansyl chloride solution (e.g., 200  $\mu$ L of 1.5 g/L solution in acetonitrile).[10] c. Vortex the mixture and incubate at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) in the dark.[10] d. Quench the reaction by adding a small amount of an amine-containing solution (e.g., proline or ammonia) to consume excess dansyl chloride. e. Filter the final solution through a 0.45  $\mu$ m syringe filter before injection.

## 6. HPLC Conditions (Example):

- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: Gradient elution with (A) phosphate buffer and (B) acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu$ L
- Detector: Fluorescence (e.g., Ex: 340 nm, Em: 525 nm) or UV (e.g., 254 nm).
- Column Temperature: 30°C

## 7. Data Analysis:

- Generate a calibration curve by plotting the peak area of the derivatized DEA standards against their known concentrations.
- Determine the concentration of DEA in the unknown samples by interpolating their peak areas from the calibration curve.

- Correct for any dilution factors used during sample preparation.



[Click to download full resolution via product page](#)

Caption: Logical flow of dermal absorption and potential toxicological endpoints.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Lauramide diethanolamine absorption, metabolism, and disposition in rats and mice after oral, intravenous, and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COCONUT OIL DIETHANOLAMINE CONDENSATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. In Vitro Skin Permeation Testing based on OECD Guidance [Inhlifesciences.org]
- 8. permegear.com [permegear.com]
- 9. Percutaneous penetration of diethanolamine through human skin in vitro: application from cosmetic vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Dermal Absorption of Lauric Acid Diethanolamine Condensate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820546#dermal-absorption-studies-of-lauric-acid-diethanolamine-condensate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)